molecular formula C15H21BrClNO3 B1424688 Methyl (2S,4S)-4-(4-bromo-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354486-48-8

Methyl (2S,4S)-4-(4-bromo-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1424688
CAS RN: 1354486-48-8
M. Wt: 378.69 g/mol
InChI Key: SYSXQZRNNGPJEQ-JZKFLRDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-(4-bromo-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C15H21BrClNO3 and its molecular weight is 378.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2S,4S)-4-(4-bromo-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S,4S)-4-(4-bromo-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cognitive Enhancement and Anxiolytic Activity : A study found that a compound structurally related to Methyl (2S,4S)-4-(4-bromo-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, identified as ABT-089, shows potential in enhancing cognitive functions and anxiolytic activity in both rodent and primate models. This compound also exhibits reduced activation of peripheral ganglionic type receptors, making it an attractive candidate for treating cognitive disorders (Lin et al., 1997).

  • Chemical Properties and Reactions : Research on brominated pyrrole derivatives, which include similar compounds to Methyl (2S,4S)-4-(4-bromo-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, has shown that these compounds are not easily displaced by nucleophiles, though they can be modified with the cyanide ion. Such compounds can be easily hydrogenated (Anderson & Lee, 1965).

  • Synthesis and Bioactivity : Synthesis studies involving bromo-substituted pyrrole compounds have led to the development of novel molecules with significant insecticidal and acaricidal activities. These studies have helped in the identification of new chemical structures that could potentially be more effective than existing commercial products in controlling pests (Liu et al., 2012).

  • Organometallic Chemistry : In the field of organometallic chemistry, compounds similar to Methyl (2S,4S)-4-(4-bromo-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride have been used as ligands in catalytic processes. These processes include asymmetric hydrogenation of olefins, indicating their importance in the synthesis of chiral molecules (Stille et al., 1991).

  • Antimicrobial Activities : Derivatives of pyrrolidine compounds have shown interesting antimicrobial activity against various bacterial and fungal strains, including M. tuberculosis. These findings suggest their potential as novel antimicrobial agents (Nural et al., 2018).

properties

IUPAC Name

methyl (2S,4S)-4-(4-bromo-2-propan-2-ylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3.ClH/c1-9(2)12-6-10(16)4-5-14(12)20-11-7-13(17-8-11)15(18)19-3;/h4-6,9,11,13,17H,7-8H2,1-3H3;1H/t11-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSXQZRNNGPJEQ-JZKFLRDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=CC(=C1)Br)O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(4-bromo-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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